molecular formula C16H17N3O2 B5191202 N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine

N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine

货号 B5191202
分子量: 283.32 g/mol
InChI 键: NYNHABDWDFPUKW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine, also known as CEP-28122, is a small molecule inhibitor of the tyrosine kinase Ephrin type-A receptor 2 (EphA2). EphA2 is a transmembrane receptor that plays a crucial role in cell signaling pathways, including cell adhesion, migration, and proliferation. Overexpression of EphA2 has been observed in various types of cancer, including breast, prostate, lung, and ovarian cancer. Therefore, the development of EphA2 inhibitors, such as CEP-28122, has attracted significant attention as a potential therapeutic strategy for cancer treatment.

作用机制

N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine exerts its antitumor activity by specifically targeting EphA2, which is overexpressed in various types of cancer. EphA2 plays a crucial role in cancer progression by promoting tumor cell proliferation, migration, invasion, and angiogenesis. This compound binds to the ATP-binding pocket of EphA2, thereby inhibiting its kinase activity and downstream signaling pathways. This leads to the inhibition of tumor cell proliferation, migration, and invasion, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in preclinical studies. In vitro studies have shown that this compound inhibits the phosphorylation of EphA2 and downstream signaling molecules, including Akt and ERK1/2. In vivo studies have shown that this compound inhibits tumor growth and metastasis, leading to improved survival rates in xenograft mouse models.

实验室实验的优点和局限性

N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine is a potent and selective inhibitor of EphA2, making it a valuable tool for studying the role of EphA2 in cancer progression. However, this compound has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. Additionally, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes.

未来方向

The development of EphA2 inhibitors, such as N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine, has shown promising results in preclinical studies. However, further research is needed to evaluate the safety and efficacy of these inhibitors in clinical trials. Additionally, the identification of biomarkers that predict the response to EphA2 inhibitors may improve patient selection and treatment outcomes. Furthermore, the combination of EphA2 inhibitors with other cancer therapies, such as chemotherapy and immunotherapy, may enhance their antitumor activity and overcome drug resistance.

合成方法

The synthesis of N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form 3,4-dimethoxybenzyl hydrazine. This intermediate is then reacted with 2-bromoacetophenone to form the corresponding chalcone, which is cyclized with hydrazine hydrate to form the indazole ring. The final step involves the reaction of the indazole intermediate with 4-chloro-3-nitrobenzene sulfonyl chloride to form this compound.

科学研究应用

N-(3,4-dimethoxybenzyl)-1H-indazol-5-amine has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that this compound inhibits the growth and proliferation of various cancer cell lines, including breast, prostate, lung, and ovarian cancer cells. In vivo studies using xenograft mouse models have also demonstrated the antitumor activity of this compound, leading to the inhibition of tumor growth and metastasis.

属性

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-20-15-6-3-11(7-16(15)21-2)9-17-13-4-5-14-12(8-13)10-18-19-14/h3-8,10,17H,9H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNHABDWDFPUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC3=C(C=C2)NN=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。